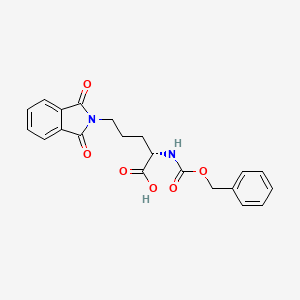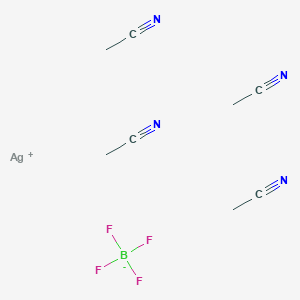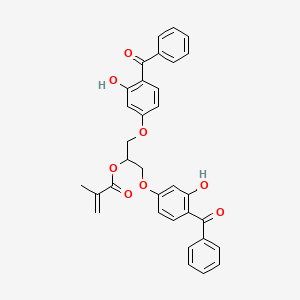
4,4'-(Cyclododecane-1,1-diyl)diphenol
概要
説明
4,4’-(Cyclododecane-1,1-diyl)diphenol is an organic compound with the molecular formula C24H32O2 It is a diphenol derivative where two phenol groups are connected via a cyclododecane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Cyclododecane-1,1-diyl)diphenol typically involves the reaction of phenol with cyclododecanone in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the diphenol compound. For instance, one method involves heating phenol and cyclododecanone with sulfuric acid at 80°C for one hour, followed by a prolonged reaction at 30-65°C for 52 hours .
Industrial Production Methods
Industrial production methods for 4,4’-(Cyclododecane-1,1-diyl)diphenol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and optimized conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4,4’-(Cyclododecane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form cyclododecane derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for esterification and etherification reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclododecane derivatives.
Substitution: Esters or ethers of 4,4’-(Cyclododecane-1,1-diyl)diphenol.
科学的研究の応用
4,4’-(Cyclododecane-1,1-diyl)diphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 4,4’-(Cyclododecane-1,1-diyl)diphenol involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The cyclododecane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)diphenol: Similar structure but with a cyclohexane ring instead of cyclododecane.
Bisphenol A (BPA): Contains two phenol groups connected by a propane bridge.
Uniqueness
4,4’-(Cyclododecane-1,1-diyl)diphenol is unique due to its larger cyclododecane ring, which imparts different physical and chemical properties compared to smaller ring analogs like 4,4’-(Cyclohexane-1,1-diyl)diphenol .
特性
IUPAC Name |
4-[1-(4-hydroxyphenyl)cyclododecyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O2/c25-22-14-10-20(11-15-22)24(21-12-16-23(26)17-13-21)18-8-6-4-2-1-3-5-7-9-19-24/h10-17,25-26H,1-9,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWMWBACMSEDTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578849 | |
| Record name | 4,4'-(Cyclododecane-1,1-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29651-54-5 | |
| Record name | 4,4'-(Cyclododecane-1,1-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1602188.png)






![(S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylate 2hcl](/img/structure/B1602202.png)



